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Compound of Interest
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Compound Name: Dimethylphenoxy)methyl]piperidin
e

CAS No.: 70260-92-3

Cat. No.: B1323276

Get Quote

Executive Summary

4-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS: 70260-92-3) represents a critical scaffold
in the development of ligands for the Sigma-1 receptor (

R) and, to a lesser extent, monoamine transporters (SERT/NET). Unlike complex tricyclic
antidepressants, this molecule features a simplified 4-(aryloxymethyl)piperidine core, offering a
distinct chemical space for probing chaperone-mediated signaling and neuroprotection.

This guide evaluates the molecule's pharmacological profile, detailing the structure-activity
relationship (SAR) that governs its affinity and selectivity.[1] It serves as a technical resource
for medicinal chemists optimizing lead compounds for neuropathic pain, cognitive
enhancement, and neurodegenerative therapy.

Chemical Identity & Pharmacophore Analysis
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The molecule comprises three distinct pharmacophoric regions essential for biological
interaction: the Lipophilic Tail (Aryl), the Flexible Linker (Oxymethyl), and the Cationic Head
(Piperidine).

Feature Specification Function
4-[(2,5-
Chemical Name Dimethylphenoxy)methyl]piperi  Core Ligand
dine
CAS Number 70260-92-3 Unique Identifier
Molecular Weight 219.33 g/mol CNS Penetrant (MW < 450)
High Blood-Brain Barrier (BBB)
LogP (Calc) ~3.2 -
Permeability
Sigma-1 Receptor (
Primary Target Agonist/Antagonist Modulation
R)
Reuptake Inhibition (N-
Secondary Target SERT / NET

dependent)

Structure-Activity Relationship (SAR) Studies

The SAR of 4-[(2,5-Dimethylphenoxy)methyl]piperidine is defined by the interplay between
steric bulk on the phenyl ring and the basicity of the piperidine nitrogen.

Region A: The Aryl Terminus (2,5-Dimethylphenyl)

The 2,5-dimethyl substitution pattern provides a specific hydrophobic profile.
o Hydrophobic Pocket Interaction: The

receptor possesses a primary hydrophobic binding pocket. The 2,5-dimethyl groups increase
lipophilicity compared to the unsubstituted phenol, enhancing Van der Waals contacts with
residues like Val162 and Leul05.

o Selectivity vs. Toxicity: Unlike halogenated analogs (e.g., 4-fluorophenyl), the methyl groups
avoid metabolic defluorination issues while maintaining metabolic stability against rapid
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oxidation.

» Steric Constraint: The ortho-methyl group (position 2) restricts the rotation of the phenyl ring
relative to the ether oxygen, locking the conformation into a bioactive pose favorable for
receptor docking.

Region B: The Linker (Oxymethyl)

o Ether Oxygen: Acts as a hydrogen bond acceptor. SAR studies indicate that replacing the
ether oxygen with a methylene (-CH2-) or amine (-NH-) often reduces affinity, suggesting the
oxygen atom participates in a water-mediated bridge or direct H-bond within the receptor
binding site.

o Chain Length: The single methylene spacer (-CH2-0O-) is optimal. Extending this to ethylene
(-CH2-CH2-0-) typically results in a >10-fold loss of affinity due to entropic penalties upon
binding.

Region C: The Cationic Center (Piperidine)

¢ Basic Nitrogen: The secondary amine (pKa ~10) is protonated at physiological pH. This
cation forms a critical salt bridge with Asp126 in the

receptor's ligand-binding domain.

o N-Substitution Effects:
o N-H (Current Molecule): Moderate affinity; high metabolic clearance potential.
o N-Benzyl: Drastically increases

affinity (often into the nanomolar range) by engaging the secondary hydrophobic pocket.

o N-Methyl: Improves BBB permeability but may reduce selectivity vs. muscarinic receptors.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold:
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Caption: Functional decomposition of the ligand-receptor interaction. The piperidine nitrogen is
the critical anchor, while the 2,5-dimethylphenyl group dictates subtype selectivity.

Comparative Performance Guide

This section compares 4-[(2,5-Dimethylphenoxy)methyl]piperidine against standard ligands
in the field.

Comparison with Sigma Ligands

The 4-(aryloxymethyl)piperidine scaffold is often compared to Haloperidol (high affinity
antagonist) and Pentazocine (agonist).

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1323276/docs?utm_src=pdf-body-img#4-2-5-dimethylphenoxy-methyl-piperidine-structure-activity-relationship-comparative-guide
https://www.benchchem.com/product/b1323276/docs?utm_src=pdf-body#4-2-5-dimethylphenoxy-methyl-piperidine-structure-activity-relationship-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Selectivity (
Affinity ( Primary
Compound Scaffold Class L
Application
)
)
4-[(2,5-
_[( Lead
Dimethylphenoxy  Aryloxymethyl- Moderate (10- o
o o Moderate Optimization /
)methyl]piperidin piperidine 100 nM) o
Building Block
e
] ) Antipsychotic
Haloperidol Butyrophenone High (< 5 nM) Low ]
(Non-selective)
) ) ) Analgesic
(+)-Pentazocine Benzomorphan High (=10 nM) High _
(Agonist)
Dipropyl- ) ) Research Tool
NE-100 High (~1 nM) Very High

phenethylamine

(Antagonist)

Key Insight: While the unsubstituted N-H piperidine (our subject) has lower affinity than

optimized drugs like NE-100, it offers superior synthetic tractability. It can be rapidly N-alkylated

to generate diverse libraries, making it a superior starting point for SAR exploration than the

rigid benzomorphan scaffold of Pentazocine.

Comparison with SERT Inhibitors

Certain 4-substituted piperidines exhibit serotonin reuptake inhibition.

o Paroxetine: Uses a 3,4-disubstituted piperidine. The 4-[(aryloxy)methyl]piperidine lacks the

3-phenyl ring required for picomolar SERT affinity.

e Conclusion: The subject molecule is a weak SERT inhibitor compared to SSRIs, making it

more suitable for selective Sigma-1 targeting strategies where serotonergic side effects (e.g.,

sexual dysfunction) must be minimized.

Experimental Protocols
Synthesis Protocol (Williamson Ether Synthesis)
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This protocol yields the target ether from commercially available precursors.

Reagents:

4-(Hydroxymethyl)piperidine (N-Boc protected)

2,5-Dimethylphenol

Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (

)

Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

Mitsunobu Coupling: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), 2,5-
dimethylphenol (1.1 eq), and

(1.2 eq) in anhydrous THF under nitrogen.

» Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to maintain
temperature.

» Reaction: Stir at room temperature for 12—24 hours. Monitor by TLC (Hexane:EtOAc 3:1).

o Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCI in Dioxane. Stir for 2
hours to remove the Boc group.

 Purification: Basify with NaOH (1M) to pH 10. Extract with Dichloromethane (DCM). Purify
the free base via silica gel chromatography (DCM:MeOH:NH40H 90:9:1).

Yield: Typical yield 65-80%.

Sigma-1 Receptor Binding Assay

Objective: Determine
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values using radioligand competition.

Materials:
» Radioligand: [*H]-(+)-Pentazocine (specific for

).

» Tissue: Guinea pig brain membrane homogenates (rich in
).

o Buffer: 50 mM Tris-HCI (pH 7.4).

Workflow:

e Preparation: Incubate membrane homogenates (300 pg protein) with 3 nM [3H]-(+)-
Pentazocine.

o Competition: Add increasing concentrations (

to
M) of 4-[(2,5-Dimethylphenoxy)methyl]piperidine.

e Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%
polyethyleneimine).

e Quantification: Measure radioactivity via liquid scintillation counting.
e Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Mechanism of Action: Signaling Pathway
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The following diagram details the downstream effects of Sigma-1 receptor modulation by the
ligand.

Ligand: 4-[(2,5-Dimethylphenoxy)
methyl]piperidine
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Click to download full resolution via product page

Caption: Putative mechanism of action. Upon binding, the ligand promotes the dissociation of
Sig1R from BIiP, allowing Sig1R to stabilize IP3R and enhance mitochondrial calcium signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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